molecular formula C8H20Cl2N2 B15129906 N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride

N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride

Cat. No.: B15129906
M. Wt: 215.16 g/mol
InChI Key: UDYXZFBJGBDHHP-UHFFFAOYSA-N
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Description

Chemical Name: (1R,2R)-N1,N2-Dimethylcyclohexane-1,2-diamine dihydrochloride Synonyms:

  • trans-(1R,2R)-N,N'-Dimethyl-cyclohexane-1,2-diamine dihydrochloride
  • (1R,2R)-1,2-Bis(methylamino)cyclohexane dihydrochloride
  • CAS No.: 67579-81-1 (base form), 1217806-37-5 (dihydrochloride)

Molecular Formula: C8H18N2·2HCl
Molecular Weight: 223.16 g/mol (calculated for C8H18N2·2HCl)
Purity: ≥97% (commercially available from suppliers like Thermo Fisher Scientific and Aladdin)

Properties

Molecular Formula

C8H20Cl2N2

Molecular Weight

215.16 g/mol

IUPAC Name

1-N,2-N-dimethylcyclohexane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C8H18N2.2ClH/c1-9-7-5-3-4-6-8(7)10-2;;/h7-10H,3-6H2,1-2H3;2*1H

InChI Key

UDYXZFBJGBDHHP-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCCC1NC.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride typically involves the methylation of cyclohexane-1,2-diamine. The reaction is carried out under controlled conditions to ensure the selective methylation of the amine groups. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, which helps in maintaining the desired reaction conditions and improving the efficiency of the process .

Chemical Reactions Analysis

Types of Chemical Reactions

The compound participates in several key reaction types, primarily leveraging its amine groups and chiral structure:

Catalytic C-N Coupling Reactions

  • Acts as a ligand in copper-catalyzed reactions to form:

    • N-aryl amines : Synthesized from amines and aryl iodides/bromides .

    • N-aryl pyridones : Formed via reactions between 2-substituted pyridines and aryl halides .

    • Vinylsulfoximines : Generated from NH sulfoximes and vinyl bromides .

Nucleophilic Substitution

  • Reacts with alkyl/aryl halides under basic conditions to form N-alkylated or N-arylated derivatives .

Acid-Base Reactions

  • Protonates readily due to amine groups, forming stable salts. Compatible with polar organic solvents (e.g., dichloromethane, acetonitrile) .

Reaction Conditions and Reagents

Reaction Type Reagents Solvents Key Features
C-N CouplingCuI catalystDichloromethane, acetonitrileFacilitates enantioselective coupling
Nucleophilic SubstitutionAryl halides, bases (e.g., K₂CO₃)DMF, THFRequires deprotonation for nucleophilicity
Acid-Base ReactionsAcids (HCl, etc.)Water, alcoholsRapid protonation; forms stable dihydrochloride

Major Reaction Products

Reaction Product Application
N-arylationN-aryl aminesPharmaceutical intermediates
Pyridone synthesisN-aryl pyridonesHeterocyclic compound libraries
Vinylsulfoximine formationVinylsulfoximinesChiral ligand precursors

Biochemical Interactions

  • Enzymatic Binding : Chiral structure allows selective interactions with enzymes, influencing metabolic pathways .

  • Pharmaceutical Development : Used as a building block for optically pure drugs, reducing off-target effects .

Comparison with Similar Compounds

Compound Key Difference Reactivity
(1S,2R)-N1,N2-Dimethylcyclohexane-1,2-diamineInverted stereochemistry at chiral centersReduced enantioselectivity in catalysis
N,N'-Dimethyl-1,2-cyclohexanediamineLacks dihydrochloride counterionsHigher basicity, faster protonation

Scientific Research Applications

N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in the synthesis of various compounds via copper-catalyzed C-N coupling reactions.

    Biology: Investigated for its potential use in the synthesis of biologically active molecules.

    Medicine: Explored for its potential therapeutic applications due to its ability to form stable complexes with metal ions.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride exerts its effects involves its role as a ligand. It forms stable complexes with metal ions, which can then participate in various catalytic reactions. The molecular targets and pathways involved depend on the specific metal ion and the reaction being catalyzed. For example, in copper-catalyzed C-N coupling reactions, the compound acts as a ligand to stabilize the copper ion, facilitating the coupling reaction .

Comparison with Similar Compounds

Structural Features :

  • Chiral cyclohexane backbone with two methylamine groups in the (1R,2R) configuration.
  • Dihydrochloride salt enhances solubility in polar solvents (e.g., water, methanol).
Structural Analogs
Compound Name CAS No. Molecular Formula Key Differences Similarity Index Applications
trans-N1,N1-Dimethylcyclohexane-1,2-diamine 67198-21-4 C8H16N2 Non-salt form; reduced solubility 1.00 Catalysis precursors
(1R,2R)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine 53152-69-5 C10H20N2 Four methyl groups; increased steric hindrance 1.00 Ligand in copper complexes
N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride 1956325-54-4 C8H16N2·HCl Monohydrochloride salt; lower acidity 0.95 Intermediate in organic synthesis
(1R,2R)-N1,N1-Dimethylcyclopentane-1,2-diamine dihydrochloride 1807914-23-3 C7H16N2·2HCl Cyclopentane ring; smaller backbone N/A Chiral building block

Key Insights :

  • Salt Form: Dihydrochloride salts (e.g., CAS 1217806-37-5) exhibit higher solubility in aqueous media compared to monohydrochloride or free-base analogs .
  • Steric Effects : Tetramethyl derivatives (e.g., CAS 53152-69-5) hinder metal coordination in catalysis, reducing reactivity compared to dimethyl analogs .
  • Ring Size : Cyclopentane analogs (e.g., CAS 1807914-23-3) introduce conformational strain, altering catalytic selectivity in asymmetric reactions .
Aromatic vs. Aliphatic Diamine Derivatives
Compound Name CAS No. Molecular Formula Key Features Applications
N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride 637-01-4 C10H16N2·2HCl Aromatic backbone; redox-active Electron transfer reagent (Wurster’s reagent)
N-1-Naphthylethylenediamine dihydrochloride 1465-25-4 C12H14N2·2HCl Naphthyl group; UV-active Colorimetric assays (e.g., nitrite detection)

Comparison :

  • Electronic Properties : Aromatic diamines (e.g., CAS 637-01-4) participate in redox reactions due to conjugated π-systems, unlike aliphatic cyclohexane derivatives .
  • Solubility: Aliphatic diamines (e.g., CAS 1217806-37-5) generally exhibit better solubility in non-polar solvents compared to aromatic analogs .

Q & A

[Basic] What are the recommended methods for synthesizing N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride, and how can chemical purity be ensured?

Methodological Answer:
Synthesis typically involves reductive alkylation of cyclohexane-1,2-diamine with methylating agents like formaldehyde under hydrogenation conditions. Post-synthesis, the dihydrochloride salt is formed via acidification. To ensure purity:

  • Use column chromatography or recrystallization (e.g., ethanol/water mixtures) to remove byproducts.
  • Monitor stereochemical outcomes using chiral HPLC, as stereoisomerism is not guaranteed in some synthetic routes .
  • Verify purity via GC (>94% as per specifications) or elemental analysis .

[Basic] How can researchers confirm the stereochemical configuration of this compound?

Methodological Answer:

  • X-ray crystallography : Employ SHELXL for crystal structure refinement. The (1R,2R)-enantiomer’s configuration can be resolved using single-crystal diffraction data .
  • Chiral NMR analysis : Use chiral shift reagents (e.g., Eu(hfc)₃) to distinguish enantiomers in ¹H NMR spectra.
  • Optical rotation : Compare specific rotation values with literature data (e.g., Fisher Scientific’s (1R,2R)-enantiomer specifications) .

[Advanced] How can contradictions in catalytic activity data for metal complexes involving this ligand be resolved?

Methodological Answer:
Contradictions often arise from:

  • Enantiomeric impurities : Validate enantiomeric excess (ee) via chiral HPLC or capillary electrophoresis .
  • Counterion effects : Compare catalytic performance of the dihydrochloride salt with its free base or other salts (e.g., sulfate).
  • Solvent compatibility : Screen solvents (DMSO, water, ethanol) to assess ligand solubility and stability, referencing solubility data from structurally similar dihydrochlorides (e.g., <46.55 mg/mL in DMSO for AMN 082 dihydrochloride) .

[Basic] What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Analyze amine proton environments (δ ~2.5–3.5 ppm for methylamine groups) and cyclohexane ring conformations.
  • IR spectroscopy : Identify N-H stretching (~3200 cm⁻¹) and ammonium chloride peaks (~2400 cm⁻¹).
  • Mass spectrometry (ESI-MS) : Confirm molecular weight (MW = 209.11 g/mol for free base; 285.81 g/mol with HCl) .

[Advanced] What strategies mitigate degradation during storage or handling?

Methodological Answer:

  • Storage conditions : Store at -20°C in airtight, desiccated containers to prevent hygroscopic degradation .
  • Handling protocols : Use inert atmosphere (N₂/Ar) gloveboxes for moisture-sensitive reactions.
  • Stability assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

[Advanced] How does the dihydrochloride form influence ligand-metal coordination compared to the free base?

Methodological Answer:

  • Solubility impact : The HCl salt enhances aqueous solubility, enabling reactions in polar solvents.
  • Ligand protonation : The ammonium groups may alter metal binding kinetics. Compare coordination constants (log K) via potentiometric titrations.
  • Structural studies : Use X-ray crystallography to resolve differences in metal-ligand bond lengths/angles between salt and free base forms .

[Basic] What safety precautions are essential for laboratory handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of hydrochloride vapors.
  • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

[Advanced] How can researchers optimize this compound’s role in asymmetric catalysis?

Methodological Answer:

  • Solvent screening : Test polar aprotic (e.g., DMF) vs. protic (e.g., methanol) solvents to maximize enantioselectivity.
  • Additive studies : Introduce chiral auxiliaries (e.g., tartaric acid) to enhance stereochemical control.
  • Kinetic profiling : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify rate-limiting steps .

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